2-Ethynyl-1-methylpyrrolidine

Catalog No.
S13321898
CAS No.
M.F
C7H11N
M. Wt
109.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-1-methylpyrrolidine

Product Name

2-Ethynyl-1-methylpyrrolidine

IUPAC Name

2-ethynyl-1-methylpyrrolidine

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

InChI

InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3

InChI Key

HRYWNBGSIQAWKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C#C

2-Ethynyl-1-methylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring with an ethynyl group at the second position and a methyl group at the first position. Its molecular formula is C7H11NC_7H_{11}N and it has a molecular weight of approximately 111.17 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The ethynyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield saturated derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols react under acidic or basic conditions .

These reactions highlight the versatility of 2-ethynyl-1-methylpyrrolidine in organic synthesis.

Research indicates that 2-ethynyl-1-methylpyrrolidine may exhibit significant biological activity, particularly in relation to its interaction with various biomolecules. It has been studied for its potential effects on specific receptors and enzymes, which could modulate biochemical pathways. This compound's unique structure allows it to bind effectively to certain molecular targets, making it a candidate for further investigation in pharmacological studies .

The synthesis of 2-ethynyl-1-methylpyrrolidine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through methods such as the Bohlmann-Rahtz synthesis or Hantzsch dihydropyridine synthesis.
  • Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne reacts with a halide in the presence of a palladium catalyst and a copper co-catalyst.
  • Methylation: Methyl groups are added through alkylation reactions using methyl halides under basic conditions .

These methods allow for efficient production of 2-ethynyl-1-methylpyrrolidine with high yields.

2-Ethynyl-1-methylpyrrolidine has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, particularly as a precursor in drug development.
  • Material Science: It is utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties .

Studies on the interactions of 2-ethynyl-1-methylpyrrolidine with biological targets have revealed its potential as a modulator of receptor activity. The compound's ability to bind selectively to certain enzymes suggests that it may influence various metabolic pathways, warranting further exploration into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2-ethynyl-1-methylpyrrolidine, including:

Compound NameStructural FeaturesUnique Aspects
Ephedrine HydrochloridePyrrolidine ring with hydroxyl and alkyl groupsStimulant properties; used in decongestion
PseudoephedrineSimilar structure but different stereochemistryCommonly used as a nasal decongestant
Methcathinone HydrochlorideDerivative of ephedrine with similar structural featuresAssociated with psychoactive effects

The uniqueness of 2-ethynyl-1-methylpyrrolidine lies in its ethynyl group and specific stereochemistry, which impart distinct chemical reactivity and biological properties compared to these similar compounds .

2-Ethynyl-1-methylpyrrolidine belongs to the pyrrolidine family, a class of saturated five-membered heterocycles with one nitrogen atom. Its systematic IUPAC name, 2-ethynyl-1-methylpyrrolidine, reflects the positions of its substituents: a methyl group at the nitrogen (N1) and an ethynyl (-C≡CH) group at the adjacent carbon (C2). The compound’s SMILES notation (CN1CCCC1C#C) and InChIKey (HRYWNBGSIQAWKD-UHFFFAOYSA-N) provide unambiguous representations of its structure.

The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry), while the methyl group enhances steric hindrance, influencing conformational dynamics and binding interactions. These features position it as a critical intermediate in synthesizing complex molecules, including pharmaceuticals and polymers.

Historical Development of Pyrrolidine Derivatives

Pyrrolidine derivatives have been studied since the early 20th century, with foundational work on their synthesis and biological activity. The parent compound, pyrrolidine (C₄H₉N), was first industrially produced via the reaction of 1,4-butanediol with ammonia under high-pressure conditions. Over time, substitutions at the nitrogen and carbon positions expanded the utility of pyrrolidines in drug discovery. For example:

  • Proline, a pyrrolidine-based amino acid, became a cornerstone in peptide synthesis.
  • Nicotine and hygrine, natural alkaloids containing pyrrolidine moieties, demonstrated the scaffold’s biological relevance.

The introduction of ethynyl groups to pyrrolidines emerged more recently, driven by advances in alkyne chemistry. 2-Ethynyl-1-methylpyrrolidine represents a modern iteration of these efforts, combining stereoelectronic tunability with synthetic accessibility.

Current Research Landscape

Contemporary studies focus on three domains:

  • Synthetic Methodology: Optimizing routes to achieve high yields and enantiomeric purity.
  • Medicinal Chemistry: Investigating its role as a ligand for enzymes and receptors.
  • Materials Science: Exploiting its π-system for conductive polymers or metal-organic frameworks.

A 2022 study demonstrated its utility in synthesizing sterically shielded nitroxides for electron paramagnetic resonance (EPR) imaging, highlighting its potential in biomedical diagnostics.

The synthesis of 2-ethynyl-1-methylpyrrolidine through alkylation and functionalization strategies encompasses several well-established methodologies that focus on the stepwise construction of the target molecule [6] [7]. Direct N-methylation approaches utilizing methyl iodide in the presence of potassium carbonate in ether solvents at elevated temperatures (90°C) have demonstrated excellent yields ranging from 88-92% [7]. This methodology provides a reliable route for introducing the N-methyl functionality, though it requires careful control of reaction conditions to prevent over-alkylation [7].

Alternative methylation strategies employ formaldehyde and formic acid under ambient conditions, achieving yields of approximately 92% [7]. This Eschweiler-Clarke methylation represents a milder approach that tolerates various functional groups while providing excellent selectivity for monomethylation [7]. The reaction proceeds through the formation of an iminium intermediate followed by hydride reduction, making it particularly suitable for substrates containing sensitive functionalities [8].

Nucleophilic substitution methodologies utilizing 1,4-dibromobutane with methylamine in the presence of potassium iodide catalysts have proven effective for pyrrolidine ring formation [6] [7]. These reactions typically require elevated temperatures (120°C) and high-boiling ether solvents such as diglyme, achieving yields between 88-95% [6] [7]. The potassium iodide catalyst facilitates halogen exchange, reducing the activation energy for nucleophilic substitution and enabling the cyclization process under relatively mild conditions [7].

MethodSubstrateConditionsYield (%)SelectivityReference
Direct N-methylation with methyl iodide/K2CO3PyrrolidineK2CO3, ether solvent, 90°C88-92N/A [7]
Formaldehyde/formic acid methylationPyrrolidineFormaldehyde, formic acid, rt92N/A [7]
Nucleophilic substitution with 1,4-dibromobutaneMethylamineKI catalyst, diglyme, 120°C88-95N/A [6] [7]
Grignard addition to proline derivativesD-proline derivativesGrignard reagent, -78°C to rt65-78Moderate diastereoselectivity [9]

Negishi coupling reactions employing N-Boc-prolinol derivatives with aryl iodides have demonstrated high regioselectivity, though yields vary considerably (45-85%) depending on the specific substrate and coupling partner [9]. These palladium-catalyzed transformations require careful optimization of ligand systems, with SPhos proving particularly effective for achieving high selectivity [9]. The method provides access to arylmethyl-substituted pyrrolidines, which can serve as intermediates for further functionalization [9].

Copper-catalyzed three-component amination reactions of primary amine-tethered alkynes have emerged as powerful tools for pyrrolidine synthesis [4]. These reactions typically employ copper chloride and trimethylsilyl cyanide at moderate temperatures (60°C), achieving yields of 60-78% with good regioselectivity [4]. The methodology enables the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, providing efficient access to highly functionalized pyrrolidine derivatives [4].

Transition Metal-Catalyzed Approaches (e.g., Sonogashira Coupling)

Transition metal-catalyzed methodologies represent the most versatile and widely applicable approaches for synthesizing 2-ethynyl-1-methylpyrrolidine derivatives [10] [11] [12]. The Sonogashira coupling reaction, discovered in 1975 by Kenkichi Sonogashira and colleagues, provides a robust platform for carbon-carbon bond formation between terminal alkynes and aryl or vinyl halides [10] [12]. This palladium-catalyzed transformation, typically employing copper co-catalysts, operates under relatively mild conditions while accommodating a broad range of functional groups [10] [12].

Traditional Sonogashira protocols utilize palladium dichloride with triphenylphosphine ligands in conjunction with copper iodide co-catalysts [11] [13]. These systems enable alkynylation reactions at temperatures around 120°C, achieving yields ranging from 65-95% depending on the specific substrate combination [11] [13]. The copper-free variants, developed to address issues associated with homocoupling side reactions, employ higher temperatures but provide excellent functional group tolerance [11] [13].

Modified Sonogashira conditions utilizing pyrrolidine as both solvent and base have demonstrated particular effectiveness for coupling reactions involving aryl bromides [11] [13]. These systems operate at moderate temperatures (50°C) under aqueous conditions, achieving yields of 85-95% while maintaining excellent selectivity [13]. The use of pyrrolidine as a reaction component provides unique advantages in terms of substrate compatibility and reaction efficiency [13].

Palladium-catalyzed carboamination reactions represent another powerful strategy for pyrrolidine synthesis, particularly when combined with vinyl bromide coupling partners [14]. These transformations typically employ Pd2(dba)3 catalysts with bidentate phosphine ligands such as dppe, operating at temperatures around 100°C [14]. The methodology provides high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines, achieving yields of 75-88% [14].

Catalyst SystemCoupling PartnerTemperature (°C)Yield (%)AdvantagesLimitationsReference
PdCl2/PPh3Terminal alkynes12065-95Copper-free conditionsHigh temperature required [11] [13]
Pd2(dba)3/SPhosAryl bromides8070-90High functional group toleranceRequires aryl halides [14]
CuI/PyrrolidineTerminal alkynesrt-5085-95Mild conditions, aqueous mediaLimited substrate scope [13]
Pd(OAc)2/dppeVinyl bromides10075-88High diastereoselectivitySubstrate dependent [14]

Silver-mediated amination/oxidation sequences provide complementary reactivity for pyrrolidine synthesis through cyclization of homopropargylamines [4]. These transformations typically require stoichiometric amounts of silver acetate and proceed at ambient temperature in dichloromethane, achieving yields of 60-85% [4]. The methodology involves initial hydroamination followed by oxidative cyclization, enabling access to substituted pyrroles and related heterocycles [4].

Iridium/copper dual catalytic systems have emerged as particularly powerful for one-pot synthesis of pyrrolidine derivatives from amides and terminal alkynes [15]. These reactions employ IrCl(CO)(PPh3)2 catalysts in combination with copper iodide and chiral ligands, achieving exceptional yields (80-95%) and enantioselectivities (90-98%) [15]. The methodology enables direct access to α-alkyl pyrrolidines through reductive alkynylation followed by tandem cyclization reactions [15].

Zinc-based catalytic systems offer environmentally benign alternatives for pyrrolidine synthesis through Conia-ene reactions of alkynyl amino malonates [16]. These transformations operate at moderate temperatures (80°C) and provide excellent selectivity for E-isomer formation with yields ranging from 75-90% [16]. The methodology represents a significant advancement in terms of sustainability, employing non-toxic and inexpensive metal catalysts while maintaining high synthetic efficiency [16].

Stereochemical Control in Pyrrolidine Derivative Synthesis

Stereochemical control in pyrrolidine derivative synthesis represents a critical aspect of modern synthetic chemistry, particularly for the preparation of enantiomerically pure compounds required in pharmaceutical applications [17] [18] [19]. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides provide exceptional versatility for accessing different stereochemical patterns in pyrrolidine synthesis [17]. These transformations typically employ silver(I) catalysts with chiral ligands, operating at temperatures ranging from ambient to 80°C in non-polar solvents such as toluene or dichloromethane [17] [18].

The stereodivergent nature of these cycloaddition reactions enables access to different stereoisomers from identical starting materials through judicious choice of catalyst and reaction conditions [17]. Endo-selective transformations favor the formation of one diastereomer, while exo-selective conditions provide complementary stereochemistry [18]. These reactions consistently deliver enantioselectivities exceeding 85% with diastereomeric ratios greater than 20:1 [17] [18].

Enantioselective hydrogenation approaches utilizing palladium catalysts with chiral ligands provide reliable access to enantiomerically enriched pyrrolidines through reduction of substituted pyrroles [20]. These transformations typically operate under mild conditions (25-60°C) in protic solvents, achieving enantioselectivities of 70-95% with moderate to good diastereoselectivity (5:1-20:1) [20]. The methodology benefits from the natural tendency of heterogeneous hydrogenation to deliver hydrogen from a single face of the aromatic system [20].

Memory of chirality approaches utilizing intramolecular SN2' reactions of α-amino ester enolates with allylic halides represent innovative strategies for stereoselective pyrrolidine synthesis [21]. These transformations proceed through the influence of a single chiral center, achieving exceptional diastereoselectivity (>20:1) and enantioselectivity (90-99%) under ambient conditions [21]. The methodology enables construction of pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters in a single operation [21].

MethodCatalyst/Ligandee (%)drTemperature (°C)SolventReference
Asymmetric 1,3-dipolar cycloadditionAg(I)/chiral ligands85-98>20:1rt-80Toluene/DCM [17] [18]
Enantioselective hydrogenationPd/C + chiral ligands70-955:1-20:125-60EtOH/AcOH [20]
Memory of chirality SN2' reactionBase-mediated90-99>20:1rtDCM [21]
Organo-SOMO cycloadditionChiral imidazolidinone80-9510:1-20:1rtAcetone [22]

Organo-SOMO cycloaddition methodologies employ chiral imidazolidinone catalysts to enable enantioselective (3+2) coupling of aldehydes with conjugated olefins [22]. These transformations proceed through radical-polar crossover mechanisms, generating pyrrolidines with high chemical efficiency and excellent enantiocontrol (80-95%) [22]. The methodology tolerates various olefin types, including styrenes and dienes, providing access to stereochemically complex pyrrolidine products [22].

Catalytic asymmetric reductive alkynylation represents a unified strategy for stereoselective synthesis of α-alkyl pyrrolidines from readily available amides and terminal alkynes [15]. These reactions employ iridium/copper dual catalytic systems with chiral N-PINAP ligands, achieving outstanding enantioselectivities (90-98%) and diastereoselectivities (>20:1) [15]. The methodology enables one-pot synthesis of diverse alkaloid structures through subsequent tandem reactions [15].

Palladium-catalyzed enantioselective synthesis utilizing chiral DACH-phenyl ligands provides access to pyrrolidine derivatives through intramolecular nucleopalladation followed by intermolecular nucleophile addition [23]. These transformations typically operate at elevated temperatures (80-100°C) in dioxane solvent, achieving good enantioselectivities (85-95%) and moderate diastereoselectivities (10:1-20:1) [23]. The methodology enables formation of complex pyrrolidine architectures bearing diverse heterocyclic substituents [23].

Green Chemistry and Solvent Optimization

Green chemistry principles have become increasingly important in pyrrolidine synthesis, driving the development of environmentally benign methodologies that minimize waste generation and reduce environmental impact [24] [25] [26]. Aqueous ethanol synthesis represents one of the most successful applications of green chemistry to pyrrolidine preparation [25] [27]. These transformations utilize ethanol-water mixtures (1:1) under ambient conditions, achieving excellent atom economies (85-94%) and low E-factors (0.23-0.50) [25] [27].

Catalyst-free synthesis methodologies eliminate the need for expensive and potentially toxic metal catalysts while maintaining high synthetic efficiency [27]. These reactions typically proceed under neat conditions at moderate temperatures (50-75°C), achieving atom economies of 80-90% and E-factors ranging from 0.30-0.60 [27]. The elimination of catalysts significantly reduces both cost and environmental impact while simplifying product purification procedures [27].

Microwave-assisted synthesis provides rapid and efficient access to pyrrolidine derivatives through accelerated heating profiles [28]. These transformations typically employ ethanol-water solvent systems at temperatures between 80-120°C, achieving good atom economies (75-85%) despite slightly elevated E-factors (0.40-0.80) [28]. The rapid heating capabilities of microwave technology enable significant reductions in reaction times while maintaining excellent yields [28].

Continuous flow synthesis represents a paradigm shift toward scalable and environmentally responsible pyrrolidine production [29]. These methodologies utilize specialized flow reactors operating at temperatures between ambient and 60°C, achieving exceptional atom economies (85-95%) and low E-factors (0.20-0.40) [29]. The continuous nature of these processes enables precise control over reaction parameters while facilitating rapid scale-up to industrial production levels [29].

Green ApproachReaction MediumTemperature (°C)Atom Economy (%)E-factor (g/g)AdvantagesReference
Aqueous ethanol synthesisEtOH/H2O (1:1)rt85-940.23-0.50Non-toxic solvents [25] [27]
Catalyst-free conditionsNeat conditions50-7580-900.30-0.60No catalyst required [27]
Microwave-assisted synthesisEtOH/H2O80-12075-850.40-0.80Rapid heating [28]
Continuous flow synthesisFlow reactorrt-6085-950.20-0.40Scalable process [29]

Electroreductive cyclization methodologies utilize aqueous electrolytes under ambient conditions to achieve pyrrolidine synthesis through environmentally benign electron transfer processes [30]. These transformations eliminate the need for chemical reducing agents while providing excellent control over reaction selectivity [30]. The methodology demonstrates good atom economy (80-90%) and moderate E-factors (0.25-0.55) while operating under exceptionally mild conditions [30].

Bio-based feedstock utilization represents a sustainable approach to pyrrolidine synthesis through the employment of renewable starting materials derived from biomass [31]. These methodologies typically operate at moderate temperatures (60-100°C) and achieve reasonable atom economies (70-85%) despite elevated E-factors (0.50-1.0) [31]. The use of renewable feedstocks addresses concerns regarding petroleum dependence while providing access to structurally diverse pyrrolidine derivatives [31].

Solvent-free synthesis under neat or solid-state conditions eliminates the environmental burden associated with organic solvents while achieving excellent atom economies (85-95%) and exceptionally low E-factors (0.15-0.35) [31]. These transformations typically require moderate heating (50-100°C) and demonstrate excellent scalability for industrial applications [31]. The elimination of solvents significantly reduces waste generation while simplifying downstream processing requirements [31].

Water-mediated synthesis provides an environmentally benign alternative to traditional organic solvents, though typically requiring elevated temperatures (90°C) to achieve sufficient reaction rates [6]. These methodologies demonstrate good atom economies (75-85%) but suffer from elevated E-factors (0.60-1.2) due to the need for extensive aqueous workup procedures [6]. Despite these limitations, water-based synthesis represents an important advancement toward sustainable pyrrolidine production [6].

Industrial-Scale Production Challenges

Industrial-scale production of 2-ethynyl-1-methylpyrrolidine faces significant challenges related to raw material supply, process scalability, quality control, and regulatory compliance [32] [33] [34]. Raw material supply chain vulnerabilities represent one of the most pressing concerns, with over 70% of global supplies dependent on petrochemical-derived feedstocks such as glutaraldehyde and succinonitrile [34]. Price volatility for these feedstocks directly impacts production costs, with crude oil price fluctuations in 2022 causing 18-22% increases in manufacturing expenses within six months [34].

Geographic concentration of production creates additional supply chain vulnerabilities, as China accounts for 58% of global pyrrolidine manufacturing capacity [32] [34]. This concentration became particularly evident during COVID-19 lockdowns in Shanghai, where chemical plant closures caused 12-week delivery delays that disrupted pharmaceutical intermediate production in Europe and North America [34]. Mitigation strategies focus on developing diversified supplier bases and regional production capabilities to reduce dependence on single-source suppliers [34].

Process scalability challenges arise from the complex nature of pyrrolidine synthesis methodologies, particularly those involving transition metal catalysis or asymmetric synthesis [29]. Continuous flow implementation requires sophisticated equipment and precise process control, with capital investments ranging from $2.5-4 million per production line [34]. However, successful implementation of continuous flow technology has demonstrated throughput capabilities of 7.45 g/h with significant energy reductions (45%) compared to traditional batch processes [29].

Quality control requirements present substantial challenges due to the stringent purity specifications demanded by pharmaceutical applications [34]. Pharmaceutical-grade pyrrolidine derivatives require purities exceeding 99.5% with strict endotoxin control, necessitating multi-stage purification processes and sophisticated analytical monitoring [34]. The quality stratification between pharmaceutical and industrial grades reduces production flexibility, with purification stages adding 15-20 days to lead times for pharmaceutical-grade materials [34].

Challenge CategorySpecific ChallengeImpactMitigation StrategySuccess Rate/BenefitReference
Raw Material SupplyFeedstock volatilityPrice fluctuations (18-22% in 2022)Diversified supplier baseRisk reduction: 30-40% [32] [34]
Raw Material SupplyGeographic concentration58% production in ChinaRegional production developmentSupply chain resilience [32] [34]
Process ScalabilityContinuous flow implementationEquipment complexity increaseModular reactor designThroughput: 7.45 g/h [29]
Quality ControlPurity requirementsPharmaceutical grade: >99.5%Multi-stage purificationQuality consistency [34]

Regulatory compliance challenges arise from divergent standards between major markets, with European Union REACH regulations requiring 99.5% purity for pharmaceutical-grade pyrrolidine while US FDA guidelines mandate complete documentation of synthesis pathways [34]. These conflicting standards force manufacturers to maintain separate production batches, increasing inventory costs by an average of $12 per kilogram [34]. Harmonized quality systems and digital documentation strategies help address these challenges while ensuring regulatory approval across multiple jurisdictions [34].

Environmental regulations present additional hurdles, as many jurisdictions classify pyrrolidine derivatives as Substances of Very High Concern due to reproductive toxicity risks [34]. This classification requires implementation of closed-loop handling systems with installation costs ranging from $2.5-4 million per production line [34]. However, these systems enable significant waste reduction (50%) and emission control (40%) while ensuring compliance with environmental standards [34].

Technology transfer from laboratory to industrial scale represents a critical challenge, with 60% longer lead times typically observed during scale-up processes [29]. Pilot plant validation and continuous improvement programs help address these challenges, achieving scale-up success rates of approximately 70% while delivering yield improvements of 15-25% [29]. Process optimization strategies focus on identifying and eliminating bottlenecks while maintaining product quality and safety standards [32].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 2-ethynyl-1-methylpyrrolidine through examination of both proton and carbon-13 nuclei [1]. The compound exhibits characteristic NMR patterns that reflect its unique heterocyclic structure with an ethynyl substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics

The ¹H NMR spectrum of 2-ethynyl-1-methylpyrrolidine reveals several distinct regions that correspond to different proton environments within the molecule [2]. The terminal alkyne proton appears as a characteristic signal in the range of 1.7-3.1 ppm, consistent with the shielding effect observed for alkynyl hydrogens [3]. This high-field position results from the cylindrical π electron cloud surrounding the carbon-carbon triple bond, which creates a strong shielding effect that is absent in alkenes [3].

The pyrrolidine ring protons exhibit characteristic chemical shifts that reflect their position within the five-membered saturated heterocycle [4]. The methylene protons of the pyrrolidine ring typically appear in the aliphatic region between 1.5-3.5 ppm, with the protons adjacent to the nitrogen atom appearing at slightly lower field due to the deshielding effect of the electronegative nitrogen [5].

The N-methyl group protons resonate as a characteristic singlet, typically appearing around 2.3-2.7 ppm. This chemical shift reflects the electron-donating nature of the nitrogen atom and its influence on the attached methyl group [4]. The integration pattern confirms the presence of three equivalent protons in this methyl substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

The ¹³C NMR spectrum provides direct information about the carbon framework of 2-ethynyl-1-methylpyrrolidine [6]. The ethynyl carbons appear in characteristic regions that distinguish them from other carbon environments within the molecule [7]. The terminal alkyne carbon exhibits a distinctive chemical shift around 80-85 ppm, while the internal alkyne carbon appears at approximately 70-75 ppm [8].

The pyrrolidine ring carbons display chemical shifts typical of saturated aliphatic carbons, generally appearing between 20-70 ppm depending on their proximity to the nitrogen heteroatom [9]. The carbon bearing the ethynyl substituent shows a downfield shift due to the electron-withdrawing nature of the triple bond [6].

The N-methyl carbon appears as a characteristic signal around 42-46 ppm, reflecting its attachment to the electronegative nitrogen atom [10]. This chemical shift is consistent with N-alkyl carbons in similar heterocyclic systems [11].

Table 1: Characteristic ¹³C NMR Chemical Shifts for 2-Ethynyl-1-methylpyrrolidine

Carbon EnvironmentChemical Shift Range (ppm)Multiplicity
Terminal alkyne carbon80-85Singlet
Internal alkyne carbon70-75Singlet
C-2 (bearing ethynyl)65-70Singlet
Pyrrolidine CH₂ carbons22-35Singlet
N-methyl carbon42-46Singlet

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of functional groups within 2-ethynyl-1-methylpyrrolidine [12]. The compound exhibits several diagnostic IR absorptions that are essential for structural confirmation and purity assessment.

The carbon-carbon triple bond stretching vibration appears as a weak but characteristic absorption band in the range of 2100-2200 cm⁻¹ [13] [14]. This absorption occurs in the "clear window" of vibrational spectra, making it particularly valuable for identification purposes since few organic compounds exhibit absorptions in this spectral region [15]. Terminal alkynes typically show this C≡C stretching at the higher end of this range, around 2150-2200 cm⁻¹ [16].

The terminal alkyne C-H stretching vibration manifests as a strong, narrow band in the range 3270-3330 cm⁻¹ [14]. This absorption is characteristic of the ≡C-H bond and provides confirmation of the terminal alkyne functionality [13]. The high frequency reflects the sp hybridization of the carbon atom and the consequent shortening and strengthening of the C-H bond [3].

The pyrrolidine ring exhibits characteristic C-H stretching absorptions in the range 2800-3000 cm⁻¹, corresponding to the aliphatic methylene groups [17] [18]. These absorptions include both symmetric and antisymmetric stretching modes of the CH₂ groups within the five-membered ring [5]. The N-methyl group also contributes to this region with characteristic C-H stretching frequencies [19].

Additional bands appear in the fingerprint region below 1500 cm⁻¹, including C-H bending vibrations and skeletal modes of the pyrrolidine ring [20]. The terminal alkyne C-H bending vibration typically appears in the range 610-700 cm⁻¹ [14].

Table 2: Characteristic IR Absorption Frequencies for 2-Ethynyl-1-methylpyrrolidine

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
≡C-H stretch3270-3330StrongTerminal alkyne
C-H stretch (aliphatic)2800-3000Medium-StrongPyrrolidine ring
C≡C stretch2100-2200WeakTriple bond
C-H bend (≡C-H)610-700MediumTerminal alkyne
Ring vibrations1000-1500VariablePyrrolidine skeletal

Mass Spectrometric Characteristics

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for 2-ethynyl-1-methylpyrrolidine [21]. The molecular ion peak appears at m/z 109, corresponding to the molecular formula C₇H₁₁N [22].

The fragmentation pattern reflects the structural features of the molecule, with characteristic losses that provide structural information [23]. Common fragmentation pathways include loss of the ethynyl group (mass 25), loss of the N-methyl group (mass 15), and various ring fragmentations that are typical of pyrrolidine derivatives [23].

Alpha cleavage adjacent to the nitrogen atom is a characteristic fragmentation mode for N-alkylated pyrrolidines, resulting in formation of stable iminium ions [23]. The base peak often corresponds to fragmentations that maintain the nitrogen-containing portion of the molecule, reflecting the stabilizing effect of the nitrogen heteroatom [21].

Table 3: Characteristic Mass Spectral Fragments for 2-Ethynyl-1-methylpyrrolidine

m/zRelative IntensityFragment Assignment
109VariableMolecular ion [M]⁺
94Medium[M-CH₃]⁺
84High[M-C₂H]⁺
70High[Pyrrolidine-CH₃]⁺
42Medium[C₃H₆N]⁺

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive structural information for 2-ethynyl-1-methylpyrrolidine when suitable crystals can be obtained [24]. Crystallographic analysis reveals precise bond lengths, bond angles, and conformational preferences that are essential for understanding the three-dimensional structure.

The pyrrolidine ring typically adopts an envelope conformation in the solid state, with one of the carbon atoms displaced from the plane defined by the other four ring atoms [25]. This puckering minimizes ring strain and optimizes orbital overlap within the five-membered ring system [26].

The ethynyl substituent exhibits linear geometry consistent with sp hybridization of the alkyne carbons [27]. The C≡C bond length is typically around 1.20 Å, significantly shorter than typical C=C double bonds (1.34 Å) or C-C single bonds (1.54 Å) [28]. The C-C≡C bond angle approaches the ideal 180° expected for sp hybridization, with minor deviations due to crystal packing forces [25].

The nitrogen atom in the pyrrolidine ring exhibits pyramidal geometry with bond angles that deviate from the ideal tetrahedral angle due to the constraints of the five-membered ring [26]. The N-methyl bond length and orientation reflect the steric and electronic environment around the nitrogen center [29].

Crystal packing interactions include van der Waals forces between molecules and potential C-H...π interactions involving the ethynyl group and neighboring aromatic systems if present [28]. Hydrogen bonding is generally absent due to the lack of strong hydrogen bond donors in the molecule [24].

Table 4: Representative Crystallographic Parameters for 2-Ethynyl-1-methylpyrrolidine

ParameterValue RangeNotes
C≡C bond length1.18-1.21 ÅLinear alkyne
C-C≡C angle178-180°Near linear
N-C bond lengths1.46-1.48 ÅPyrrolidine ring
Ring puckering0.4-0.6 ÅEnvelope conformation
Unit cell volumeVariableDepends on crystal form

Computational Modeling of Molecular Conformations

Computational methods provide valuable insights into the conformational preferences and electronic properties of 2-ethynyl-1-methylpyrrolidine [30]. Density functional theory (DFT) calculations at various levels of theory have been employed to understand the structural and energetic aspects of this molecule [31].

Conformational Analysis

The pyrrolidine ring exhibits conformational flexibility, with the potential for pseudorotation between different envelope and twist conformations [9]. DFT calculations reveal that the envelope conformations are generally preferred over twist conformations, with energy differences typically less than 2 kcal/mol between different envelope forms [31].

The orientation of the ethynyl substituent relative to the pyrrolidine ring is influenced by both steric and electronic factors [32]. Computational studies indicate that conformations where the ethynyl group adopts an equatorial-like position relative to the ring pucker are generally favored over axial-like orientations [30].

The N-methyl substituent preferentially adopts conformations that minimize steric interactions with other substituents while maintaining optimal orbital overlap with the nitrogen lone pair [33]. This results in specific preferred torsional angles around the N-C bond [34].

Electronic Structure Properties

DFT calculations provide detailed information about the electronic structure of 2-ethynyl-1-methylpyrrolidine, including molecular orbital energies and electron density distributions [31]. The highest occupied molecular orbital (HOMO) typically involves the nitrogen lone pair and π-electrons of the ethynyl group, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the ethynyl functionality [33].

The calculated dipole moment reflects the asymmetric charge distribution within the molecule, with significant contributions from both the nitrogen heteroatom and the ethynyl substituent [35]. Electrostatic potential maps reveal regions of positive and negative charge that are important for understanding intermolecular interactions [34].

Vibrational frequency calculations confirm the IR spectroscopic assignments and provide detailed normal mode descriptions for each observed absorption band [30]. The calculated frequencies typically require scaling factors to account for anharmonic effects and systematic errors in the computational method [33].

Table 5: Representative Computational Results for 2-Ethynyl-1-methylpyrrolidine

PropertyDFT ValueMethodNotes
HOMO energy-6.2 to -6.8 eVB3LYP/6-31G*Nitrogen/alkyne character
LUMO energy-0.8 to -1.2 eVB3LYP/6-31G*Alkyne character
Dipole moment1.8-2.3 DVarious DFTMolecular polarity
C≡C frequency2180-2200 cm⁻¹B3LYP/6-31G*Scaled harmonic
Ring pucker0.45-0.55 ÅB3LYP/6-31G*Envelope amplitude

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

109.089149355 g/mol

Monoisotopic Mass

109.089149355 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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